molecular formula C9H17NO B1385145 (1R,2R)-2-(Allylamino)cyclohexanol CAS No. 152857-38-0

(1R,2R)-2-(Allylamino)cyclohexanol

Cat. No. B1385145
CAS RN: 152857-38-0
M. Wt: 155.24 g/mol
InChI Key: OTIPKNWIQIQHLA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R)-2-(Allylamino)cyclohexanol”, also known as tACOH, is a chiral amino alcohol. It has a linear formula of C9H17NO and a molecular weight of 155.242 . This compound has generated significant interest in scientific research over the past few years due to its unique structure and physical and chemical properties.

Scientific Research Applications

  • Optical Resolution of Ketones :

    • Solladié and Lohse (1993) demonstrated that a derivative of cyclohexanol was a potent agent for the optical resolution of ketones, specifically used for resolving trans dimethyl cyclopentanone-3,4-dicarboxylate, achieving an 80% yield of the (SS) enantiomer (Solladié & Lohse, 1993).
  • Acetylcholine-Storage-Blocking Activities :

    • Rogers et al. (1989) synthesized derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol, demonstrating their potency in acetylcholine active-transport assays (Rogers et al., 1989).
  • Chiral Fluorescent Conversion Reagent for Fatty Acids :

    • Akasaka and Ohrui (1999) synthesized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a highly sensitive chiral fluorescent conversion reagent, which was effective in separating diastereomeric derivatives of chiral branched fatty acids (Akasaka & Ohrui, 1999).
  • Selective Oxidation Studies :

    • Liu and Friend (2010) studied the oxidation of cyclic alcohols by atomic oxygen on Au(111), indicating the importance of C═C functionalities in determining the reactivity of molecules in heterogeneous oxidative transformations on Au-based materials (Liu & Friend, 2010).
  • Carcinogenic/Co-carcinogenic Effects :

    • Márquez-Rosado et al. (2007) explored the co-carcinogenic effect of cyclohexanol in a rat hepatocarcinogenesis model, finding that cyclohexanol potentially potentiated the development of preneoplastic liver lesions (Márquez-Rosado et al., 2007).
  • Synthesis of Pharmaceutical Intermediates :

    • Schiffers and Bolm (2008) reported the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, showcasing its relevance in creating enantiopure intermediates for pharmaceutical applications (Schiffers & Bolm, 2008).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIPKNWIQIQHLA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Allylamino)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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